

"BCR-ABL-IN-2" chemical structure and properties

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Compound of Interest

Compound Name: BCR-ABL-IN-2

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An In-depth Technical Guide to the BCR-ABL Inhibitor: **BCR-ABL-IN-2**

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the BCR-ABL inhibitor, **BCR-ABL-IN-2**. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, with a focus on oncology and kinase inhibition.

Core Chemical and Pharmacological Properties

BCR-ABL-IN-2 is a potent inhibitor of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, which confers resistance to many first and second-generation inhibitors.[1][2] Its mechanism involves binding to the kinase in a specific "Type II-out" conformation, where the DFG (Asp-Phe-Gly) motif is flipped.[1] This is achieved through a structural design that includes a urea moiety to interact with the K271-E286 salt bridge, a t-butyl group that binds in a hydrophobic pocket, and a 2,3-dichlorophenyl ring to stabilize the DFG motif in its inactive state.[1]

Physicochemical Properties

The fundamental physicochemical properties of **BCR-ABL-IN-2** are summarized in the table below.

Property	Value	Reference
Molecular Weight	502.39 g/mol	[1]
Molecular Formula	C ₂₄ H ₂₅ Cl ₂ N ₅ O ₃	[1]
CAS Number	897369-18-5	[1]
SMILES	<chem>O=C([C@H]1NCC2=C(C=C(N3N=C(C(C)(C)C)C=C3NC(NC4=CC=CC(Cl)=C4Cl)=O)C=C2)C1)O</chem>	[1]
IUPAC Name	(R)-1-(5-(1-(2,3-dichlorophenylcarbamoyl)-5-(tert-butyl)-1H-pyrazol-3-ylamino)-1,3-dihydroisoindol-2-yl)ethan-1-one (Note: IUPAC name derived from structure, may vary)	

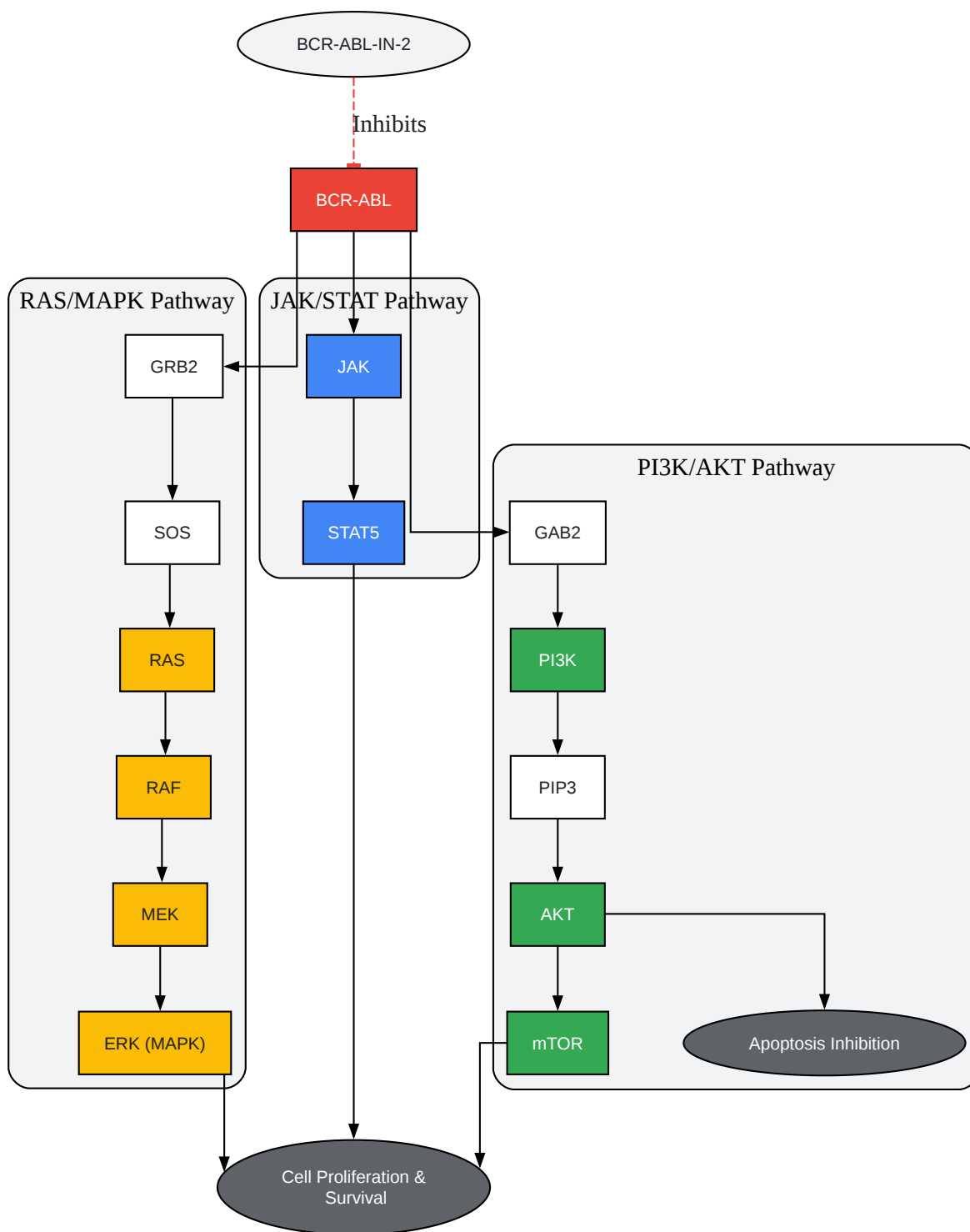
Pharmacological Profile: Kinase Inhibition

BCR-ABL-IN-2 demonstrates potent inhibition against native and T315I mutated ABL1 kinase. It also exhibits activity against other kinases, indicating a multi-targeted profile.

Target Kinase	IC ₅₀ Value	Reference
ABL1 (native)	57 nM	[1][2]
ABL1 (T315I)	773 nM	[1][2]
KDR (VEGFR2)	1.8 μM	[1][2]
B-Raf	0.23 μM	[1][2]
p38	6.3 nM, 43 nM	[1][2]

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating a complex network of downstream signaling pathways.[3] These pathways promote cell proliferation and survival while inhibiting apoptosis.[4] Key cascades activated by BCR-ABL include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[3][5][6] **BCR-ABL-IN-2** exerts its therapeutic effect by directly inhibiting the kinase activity of BCR-ABL, thereby blocking these downstream signals.



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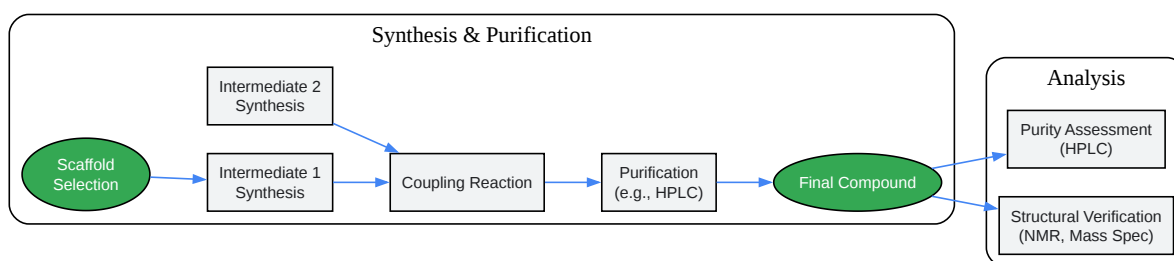
BCR-ABL downstream signaling pathways and point of inhibition.

Experimental Protocols & Workflows

This section details common experimental methodologies used to characterize BCR-ABL inhibitors like **BCR-ABL-IN-2**.

Small Molecule Inhibitor Synthesis Workflow

The precise synthesis of **BCR-ABL-IN-2** is detailed in patent literature (US 2008/0113967 A1) and peer-reviewed publications.[1][2] The general workflow for creating such a targeted inhibitor involves a multi-step process from initial design to final purification.

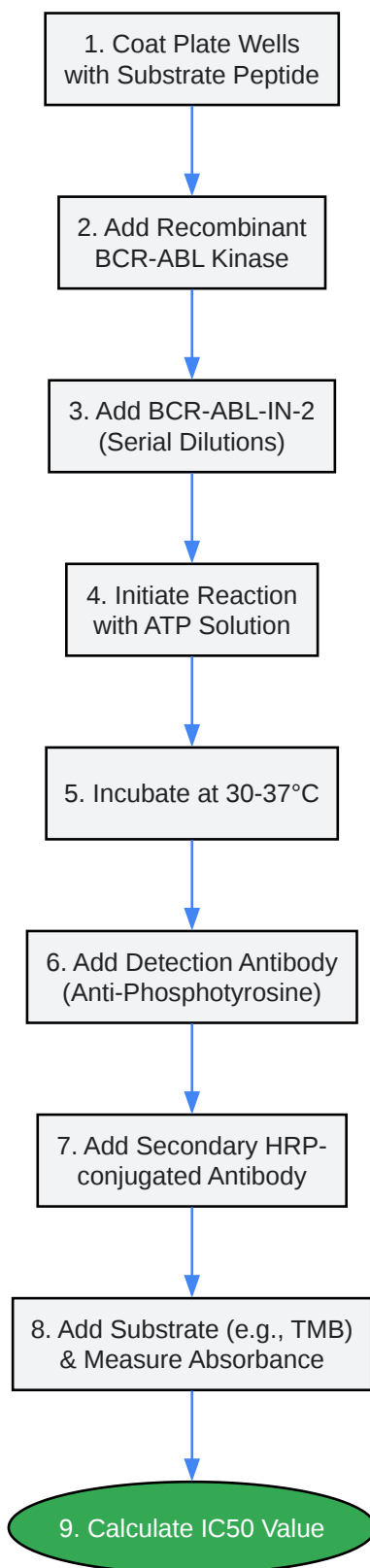


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Conceptual workflow for small molecule inhibitor synthesis.

In Vitro Kinase Inhibition Assay

To determine the IC₅₀ value of an inhibitor against its target kinase, a direct enzymatic assay is required. This protocol is a representative method adapted from common non-radioactive kinase assay procedures.[7][8]



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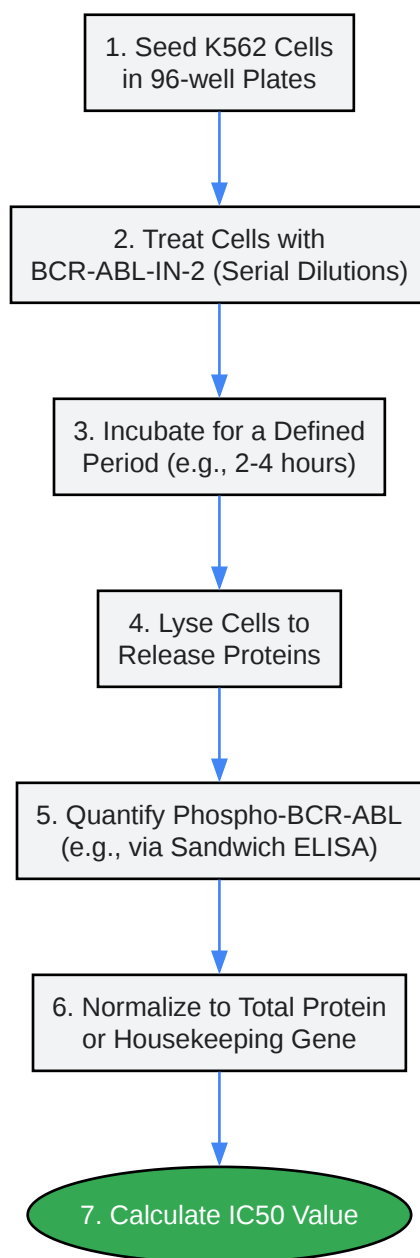
Workflow for a typical in vitro BCR-ABL kinase inhibition assay.

Detailed Protocol:

- Plate Preparation: 96-well plates are coated with a specific peptide substrate for the ABL kinase (e.g., a biotinylated peptide captured on a streptavidin-coated plate).[\[9\]](#)[\[10\]](#)
- Reagent Preparation: Prepare serial dilutions of **BCR-ABL-IN-2** in an appropriate buffer (e.g., DMSO, then diluted in kinase buffer). Prepare a solution of recombinant BCR-ABL kinase (either native or T315I mutant) in kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT).[\[7\]](#)
- Assay Reaction:
 - Add the recombinant kinase solution to each well.
 - Add the diluted **BCR-ABL-IN-2** or control vehicle (DMSO) to the wells.
 - Initiate the kinase reaction by adding a solution containing ATP. The final ATP concentration should be near the K_m for the kinase, if known.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).[\[7\]](#)
- Detection:
 - Wash the wells to remove ATP and non-bound reagents.
 - Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., a phosphotyrosine-specific antibody).
 - After incubation and washing, add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
 - Wash the wells again and add a chemiluminescent or colorimetric HRP substrate.
- Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[\[8\]](#)

Cellular Activity Assay

To assess the inhibitor's effect in a biologically relevant context, a cell-based assay is performed using a cell line that endogenously expresses the BCR-ABL oncoprotein, such as the K562 human CML cell line.^[11]



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Workflow for a cell-based BCR-ABL phosphorylation assay.

Detailed Protocol:

- Cell Culture: Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to the desired density.
- Cell Plating: Seed the K562 cells into 96-well plates at a predetermined density (e.g., 1×10^5 cells/well).[9]
- Inhibitor Treatment: Add serial dilutions of **BCR-ABL-IN-2** or vehicle control to the wells.
- Incubation: Incubate the cells for a period sufficient to observe inhibition of kinase signaling (e.g., 2 to 4 hours) at 37°C in a CO₂ incubator.
- Cell Lysis: After incubation, pellet the cells by centrifugation, remove the supernatant, and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.[12]
- Detection (ELISA):
 - Use a sandwich ELISA to quantify the level of phosphorylated BCR-ABL. A capture antibody (e.g., anti-BCR) is coated on the plate, the cell lysate is added, and a detection antibody (e.g., anti-phosphotyrosine-HRP) is used to generate a signal.[11]
 - Alternatively, measure the phosphorylation of a downstream substrate like CrkL.[10]
- Data Analysis: Normalize the phosphorylation signal to the total protein concentration in each lysate. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

In Vivo Efficacy Study Workflow

To evaluate the therapeutic potential of **BCR-ABL-IN-2** in a living organism, a xenograft mouse model is often employed. This involves implanting human CML cells into immunodeficient mice. [13]



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General workflow for an in vivo xenograft study.

Detailed Protocol:

- **Cell Implantation:** Human CML cells (e.g., KU812, K562) are injected subcutaneously or intravenously into immunodeficient mice (e.g., nude or SCID mice).[13]
- **Tumor Growth:** Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
- **Group Assignment:** Mice are randomly assigned to different groups: a vehicle control group and one or more treatment groups receiving different doses of **BCR-ABL-IN-2**.
- **Drug Administration:** The compound is administered on a defined schedule (e.g., once or twice daily) via a clinically relevant route, such as oral gavage or intraperitoneal (IP) injection.[13]
- **Monitoring:** Key parameters are monitored throughout the study, including:
 - Tumor volume (measured with calipers).
 - Animal body weight (as an indicator of toxicity).
 - Overall animal health and survival.
- **Endpoint and Analysis:** The study concludes when tumors in the control group reach a predetermined size or after a set duration. Tissues may be collected for pharmacokinetic (drug concentration) and pharmacodynamic (target inhibition) analysis. The primary endpoints are typically tumor growth inhibition and extension of survival.[13]

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